molecular formula C11H17F2NO4 B6161874 2-[(2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidin-2-yl]acetic acid CAS No. 1402687-79-9

2-[(2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidin-2-yl]acetic acid

Cat. No.: B6161874
CAS No.: 1402687-79-9
M. Wt: 265.3
InChI Key:
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Description

2-[(2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidin-2-yl]acetic acid is a chemical compound with the molecular formula C11H17F2NO4 and a molecular weight of 265.26 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a tert-butoxycarbonyl group and two fluorine atoms. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidin-2-yl]acetic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidin-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[(2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidin-2-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, allowing selective reactions to occur at other functional sites. The difluoro substituents enhance the compound’s stability and reactivity by influencing electronic properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidin-2-yl]acetic acid
  • 2-[(2R)-1-[(tert-butoxy)carbonyl]-4,4-dichloropyrrolidin-2-yl]acetic acid

Uniqueness

2-[(2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidin-2-yl]acetic acid is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .

Properties

CAS No.

1402687-79-9

Molecular Formula

C11H17F2NO4

Molecular Weight

265.3

Purity

95

Origin of Product

United States

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